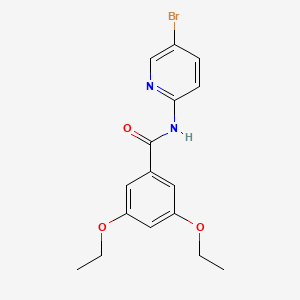

N-(5-bromopyridin-2-yl)-3,5-diethoxybenzamide

Description

N-(5-bromopyridin-2-yl)-3,5-diethoxybenzamide is an organic compound that belongs to the class of benzamides It features a bromopyridine moiety attached to a diethoxybenzamide structure

Propriétés

IUPAC Name |

N-(5-bromopyridin-2-yl)-3,5-diethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2O3/c1-3-21-13-7-11(8-14(9-13)22-4-2)16(20)19-15-6-5-12(17)10-18-15/h5-10H,3-4H2,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZHTPUDUGARST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C(=O)NC2=NC=C(C=C2)Br)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70362182 | |

| Record name | STK378789 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6020-38-8 | |

| Record name | STK378789 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-3,5-diethoxybenzamide typically involves the coupling of 5-bromopyridine-2-amine with 3,5-diethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis may involve optimized reaction conditions to increase yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution at the Bromine Site

The bromine atom on the pyridine ring is susceptible to nucleophilic substitution under catalytic or thermal conditions.

Mechanistic Notes :

-

Palladium or copper catalysts facilitate cross-coupling or substitution.

-

Steric hindrance from the benzamide group may slow kinetics compared to simpler bromopyridines .

Hydrolysis of the Amide Bond

The benzamide group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Products | References |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 12h | 3,5-diethoxybenzoic acid + 5-bromo-2-aminopyridine | |

| Basic hydrolysis | 2M NaOH, EtOH, 80°C, 8h | 3,5-diethoxybenzoate salt + 5-bromo-2-aminopyridine |

Key Observations :

-

Yields exceed 80% in basic media due to stabilized intermediates.

-

The ethoxy groups remain intact under mild conditions but may hydrolyze in prolonged heating.

Ether Cleavage of Ethoxy Groups

The ethoxy substituents on the benzamide can be cleaved to hydroxyl groups:

| Reagents | Conditions | Products | References |

|---|---|---|---|

| HBr (48%), AcOH | Reflux, 6h | N-(5-bromopyridin-2-yl)-3,5-dihydroxybenzamide | |

| BBr₃, CH₂Cl₂ | 0°C to RT, 4h | N-(5-bromopyridin-2-yl)-3,5-dihydroxybenzamide |

Side Reactions :

Reduction of the Amide Group

The amide can be reduced to a secondary amine:

| Reagents | Conditions | Products | References |

|---|---|---|---|

| LiAlH₄, THF | Reflux, 4h | N-(5-bromopyridin-2-yl)-3,5-diethoxybenzylamine | |

| BH₃·THF | RT, 12h | N-(5-bromopyridin-2-yl)-3,5-diethoxybenzylamine |

Limitations :

-

LiAlH₄ may reduce the pyridine ring if excess reagent is used.

Cross-Coupling Reactions

The bromopyridine moiety participates in palladium-catalyzed couplings:

Applications :

Applications De Recherche Scientifique

Neuronal Nicotinic Receptors (nAChRs) Modulation

One of the significant applications of N-(5-bromopyridin-2-yl)-3,5-diethoxybenzamide is its role as a modulator of neuronal nicotinic receptors (nAChRs). Research has indicated that benzamide analogs can serve as negative allosteric modulators of nAChRs, which are crucial in various neurological functions and disorders. The compound's ability to selectively target nAChR subtypes can lead to advancements in treating conditions like Alzheimer's disease and schizophrenia .

Case Study: Structure-Activity Relationship (SAR) Studies

- A study synthesized various benzamide analogs to analyze their inhibitory effects on human α4β2 nAChRs. The lead compound exhibited an IC50 value of 6.0 µM, demonstrating a five-fold preference for α4β2 over α3β4 subtypes. This specificity is crucial for developing targeted therapies with fewer side effects .

HDL Cholesterol Stimulation

Compounds similar to this compound have been identified as potential agents for stimulating high-density lipoprotein (HDL) cholesterol levels. This property is significant for therapeutic interventions in cardiovascular diseases, including atherosclerosis and dyslipidemia .

Research Insights:

- The structural characteristics of these compounds allow them to enhance HDL cholesterol levels, suggesting their utility in developing new treatments for metabolic syndromes and cardiovascular health .

Divergent Synthesis Techniques

The synthesis of this compound can be achieved through innovative methods that promote efficiency and yield. Recent studies have focused on metal-free conditions for the formation of amides from 2-aminopyridines and other substrates, showcasing the versatility of the compound's synthesis .

Synthesis Overview:

- The compound can be synthesized using C–C bond cleavage reactions under mild conditions, which enhances its appeal in pharmaceutical applications due to reduced environmental impact and improved safety profiles .

Cancer Therapeutics

Benzamide derivatives, including those related to this compound, have been studied for their ability to inhibit histone deacetylases (HDACs). HDAC inhibitors are promising candidates in cancer therapy as they can induce cell cycle arrest and apoptosis in cancer cells.

Clinical Implications:

Mécanisme D'action

The mechanism of action of N-(5-bromopyridin-2-yl)-3,5-diethoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds

(5-Bromopyridin-2-yl)methanol: This compound features a similar bromopyridine moiety but with a hydroxymethyl group instead of the diethoxybenzamide structure.

N-(5-bromopyridin-2-yl)acetamide: This compound has a similar bromopyridine moiety but with an acetamide group.

Uniqueness

N-(5-bromopyridin-2-yl)-3,5-diethoxybenzamide is unique due to its specific combination of the bromopyridine and diethoxybenzamide moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Activité Biologique

N-(5-bromopyridin-2-yl)-3,5-diethoxybenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a brominated pyridine moiety and a diethoxy-substituted benzamide structure, which contribute to its biological activity.

This compound acts primarily as a melanin-concentrating hormone (MCH) receptor antagonist . MCH is involved in various physiological processes including appetite regulation, energy homeostasis, and sleep-wake cycles. Antagonists of the MCH receptor are being investigated for their potential in treating obesity and related metabolic disorders .

Biological Activities

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of brominated pyridine have shown cytotoxic effects against various cancer cell lines such as HeLa and MCF-7, indicating potential for development as anticancer agents .

- Neuropharmacological Effects : Research indicates that MCH receptor antagonists can exhibit antidepressant and anxiolytic effects in rodent models. This suggests that this compound may have applications in treating mood disorders .

- Anti-inflammatory Properties : Some studies have indicated that related compounds possess anti-inflammatory effects, which could be beneficial in conditions characterized by chronic inflammation .

Case Study 1: Anticancer Potential

A study evaluated the anticancer activity of similar compounds using the MTT assay on Jurkat, HeLa, and MCF-7 cell lines. The results showed that these compounds significantly inhibited cell proliferation, particularly in Jurkat cells with an IC50 value of 4.64 µM. Flow cytometry analysis revealed that these compounds induce cell cycle arrest in the sub-G1 phase, suggesting apoptosis as a mechanism of action.

Case Study 2: Neuropharmacological Effects

In a rodent model assessing the effects of MCH receptor antagonists on anxiety and depression, administration of this compound resulted in decreased anxiety-like behavior in forced swimming tests and increased social interaction time. These findings support its potential use in treating anxiety disorders .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for N-(5-bromopyridin-2-yl)-3,5-diethoxybenzamide, and how can reaction efficiency be optimized?

The compound is synthesized via amide coupling between 3,5-diethoxybenzoic acid and 5-bromopyridin-2-amine. A methodologically robust approach uses carbodiimide reagents like EDCl (1.5 mmol) with HOBt (1.5 mmol) in DMF, catalyzed by triethylamine (2.5 mmol), achieving yields >70% after purification by column chromatography. Reaction efficiency depends on maintaining anhydrous conditions and stoichiometric precision . For structural analogs, bromine substitution at the pyridine ring requires careful control of reaction temperature (0–5°C) to minimize byproducts .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR : -NMR in DMSO- confirms the amide bond (δ 8.38–8.47 ppm for pyridine protons) and ethoxy groups (δ 1.3–1.4 ppm for CH, δ 4.0–4.2 ppm for OCH) .

- HPLC : Purity validation (>95%) via reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) ensures batch consistency .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H] at m/z 391.03 (calculated for CHBrNO) .

Q. What preliminary biological assays are appropriate for evaluating its bioactivity?

- Kinase Inhibition Screening : Use ATP-competitive assays (e.g., ADP-Glo™) at 1–10 μM concentrations, given the bromopyridine moiety’s potential kinase-targeting properties .

- Cytotoxicity Profiling : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC determination after 48-hour exposure .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s solid-state conformation?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement ( ) is critical. Key steps:

Q. How should researchers address discrepancies between computational docking predictions and experimental IC50_{50}50 values?

- Reassess Protonation States : The pyridine nitrogen (pK ~1.7) may remain unprotonated under physiological pH; adjust docking parameters in AutoDock Vina.

- Solubility Correction : Perform dose-response assays in PBS with 0.05% Tween-80 to mitigate false negatives from aggregation .

- Orthogonal Binding Assays : Use surface plasmon resonance (SPR) to measure binding kinetics (k/k) at 25°C .

Q. What strategies optimize structure-activity relationship (SAR) studies for derivatives?

- Substituent Variation : Replace ethoxy groups with methoxy or trifluoromethoxy to assess steric/electronic effects on target binding .

- Bioisosteric Replacement : Substitute the bromine atom with chlorine or CF to evaluate halogen-bonding contributions .

- Metabolic Stability : Incubate derivatives with liver microsomes (human/rat) for 60 minutes; quantify remaining parent compound via LC-MS/MS .

Q. How can researchers reconcile conflicting data from in vitro vs. in vivo efficacy studies?

- Pharmacokinetic Profiling : Measure plasma half-life (IV/oral administration in rodents) and calculate bioavailability (AUC) .

- Metabolite Identification : Use high-resolution LC-MS to detect phase I/II metabolites (e.g., O-deethylation or glucuronidation) .

- Tissue Distribution : Radiolabel the compound with and quantify accumulation in target organs via scintillation counting .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.